molecular formula C13H14ClN B12631869 2-Chloro-3,7-diethylquinoline CAS No. 1031928-04-7

2-Chloro-3,7-diethylquinoline

Cat. No.: B12631869
CAS No.: 1031928-04-7
M. Wt: 219.71 g/mol
InChI Key: UTJQLFRKAJNEQE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,7-diethylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Electrophilic Substitution: Nitroquinolines and sulfoquinolines.

    Oxidation and Reduction: Quinoline N-oxides and dihydroquinolines.

Mechanism of Action

The mechanism of action of 2-Chloro-3,7-diethylquinoline is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,7-diethylquinoline is unique due to the presence of both chlorine and diethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications .

Biological Activity

2-Chloro-3,7-diethylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives have garnered significant attention due to their pharmacological properties, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antiviral : Potential activity against viruses such as HIV and SARS-CoV-2.
  • Anticancer : Exhibiting cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Reducing inflammation in various models.

The unique structure of this compound, characterized by a chloro substituent and ethyl groups at the 3 and 7 positions, influences its reactivity and biological interactions. The presence of these substituents can enhance lipophilicity and modulate the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Research indicates that 2-chloroquinoline derivatives show effectiveness against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii. The antibacterial activity is often attributed to the interference with bacterial DNA synthesis or membrane integrity .
  • Antifungal Activity : Compounds within this class have also been tested against fungi such as Aspergillus niger and Candida albicans, showing varying degrees of effectiveness .

Antiviral Activity

Quinoline derivatives are being explored for their antiviral potential. In silico studies suggest that certain derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, molecular docking studies have indicated binding affinities to SARS-CoV-2 proteases .

Anticancer Properties

The anticancer potential of 2-chloroquinoline derivatives has been evaluated in various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may induce apoptosis through the activation of caspases or by disrupting mitochondrial function .
  • Case Study : A study on a related quinoline derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the micromolar range .

Research Findings

StudyCompoundBiological ActivityKey Findings
This compoundAntibacterialEffective against multiple bacterial strains; mechanism involves DNA synthesis inhibition.
2-Chloroquinoline derivativesAntiviralHigh binding affinity to SARS-CoV-2 proteases; potential for therapeutic use.
Quinoline derivativesAnticancerInduced apoptosis in cancer cell lines; promising candidate for further research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinolines act as enzyme inhibitors, particularly targeting kinases or proteases involved in cell signaling pathways.
  • DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinolines can induce oxidative stress in cells, leading to apoptosis.

Properties

CAS No.

1031928-04-7

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

2-chloro-3,7-diethylquinoline

InChI

InChI=1S/C13H14ClN/c1-3-9-5-6-11-8-10(4-2)13(14)15-12(11)7-9/h5-8H,3-4H2,1-2H3

InChI Key

UTJQLFRKAJNEQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)CC)Cl

Origin of Product

United States

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